Methyl 2,3-difluoro-4-methoxybenzoate
Overview
Description
Methyl 2,3-difluoro-4-methoxybenzoate is an organic compound with the molecular formula C₉H₈F₂O₃ and a molecular weight of 202.15 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a methoxy group. This compound is commonly used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-difluoro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 2,3-difluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method involves the reaction of 2,3-difluoro-4-methoxybenzoyl chloride with methanol . The reaction conditions typically include refluxing the reactants in an appropriate solvent such as toluene or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether is a typical reducing agent.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.
Major Products
Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Reduction: The major product is 2,3-difluoro-4-methoxybenzyl alcohol.
Hydrolysis: The major product is 2,3-difluoro-4-methoxybenzoic acid.
Scientific Research Applications
Methyl 2,3-difluoro-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique fluorine atoms.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl 3-fluoro-4-methoxybenzoate
- Methyl 2,4-difluoro-5-methoxybenzoate
Uniqueness
Methyl 2,3-difluoro-4-methoxybenzoate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds .
Properties
IUPAC Name |
methyl 2,3-difluoro-4-methoxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVVAHZRHQXXGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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